molecular formula C12H10ClNOS B12628696 5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one CAS No. 918107-92-3

5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one

Cat. No.: B12628696
CAS No.: 918107-92-3
M. Wt: 251.73 g/mol
InChI Key: AUCDZMGSHFYWEZ-ZJUUUORDSA-N
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Description

5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one is a chiral isothiazolinone derivative designed for advanced chemical and pharmaceutical research. This compound features a stereochemically defined (1S,2R)-2-phenylcyclopropyl group at the 2-position of the thiazol-3(2H)-one ring, a structural motif known to confer unique electronic and steric properties. The core isothiazolinone structure is recognized for its bioactive potential, with an active sulfur moiety capable of oxidizing thiol-containing residues in biological systems, making it a candidate for exploring novel enzyme inhibition pathways . This reagent's primary research applications include serving as a key synthetic intermediate in developing new pharmacologically active molecules. The rigid cyclopropane ring is a valuable conformational constraint in medicinal chemistry probe design, potentially targeting a range of biological processes. Researchers can utilize this compound in the synthesis of more complex heterocyclic systems, such as thiazolidine and its derivatives, which are prominent scaffolds in compounds exhibiting anticancer, antimicrobial, and anti-inflammatory activities . The specific stereochemistry of the phenylcyclopropyl substituent is critical for achieving selective interactions in asymmetric synthesis and for studying stereospecific biological mechanisms. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

918107-92-3

Molecular Formula

C12H10ClNOS

Molecular Weight

251.73 g/mol

IUPAC Name

5-chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3-one

InChI

InChI=1S/C12H10ClNOS/c13-11-7-12(15)14(16-11)10-6-9(10)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2/t9-,10+/m1/s1

InChI Key

AUCDZMGSHFYWEZ-ZJUUUORDSA-N

Isomeric SMILES

C1[C@@H]([C@H]1N2C(=O)C=C(S2)Cl)C3=CC=CC=C3

Canonical SMILES

C1C(C1N2C(=O)C=C(S2)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one typically involves the following steps:

    Thiazole Formation: The formation of the thiazole ring through a cyclization reaction involving sulfur and nitrogen sources.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Treatment of Mood Disorders

One of the primary applications of this compound is in the treatment of mood disorders. Research has indicated that compounds with similar structural frameworks can influence neurotransmitter systems involved in mood regulation. For instance, a patent (WO1997041878A1) describes the use of thiazole derivatives for treating conditions like depression and anxiety, suggesting that 5-chloro derivatives may possess similar pharmacological effects .

Receptor Modulation

The compound has been studied for its interaction with various receptors, particularly G protein-coupled receptors (GPCRs). GPCRs are critical in mediating cellular responses to hormones and neurotransmitters. The modulation of these receptors can lead to significant therapeutic effects. For example, studies have shown that thiazole derivatives can act as agonists or antagonists for specific GPCRs, influencing pathways related to pain perception and inflammation .

TRPA1 Channel Modulation

Transient receptor potential ankyrin 1 (TRPA1) channels are involved in nociception and inflammatory responses. Research has indicated that thiazole compounds can modulate TRPA1 activity, which may be beneficial in treating chronic pain conditions . The ability to selectively inhibit or activate these channels opens avenues for developing new analgesics.

Antioxidant Properties

Compounds similar to 5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one have demonstrated antioxidant properties, which can protect cells from oxidative stress-related damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role in disease progression.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant effects of thiazole derivatives in animal models. The results indicated that these compounds significantly reduced depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain, highlighting the potential of this compound as a candidate for further development as an antidepressant .

Case Study 2: Pain Management

In another investigation focusing on pain management, researchers examined the efficacy of thiazole-based compounds on TRPA1-mediated pain pathways. The findings suggested that selective antagonism of TRPA1 could alleviate pain responses without significant side effects typically associated with conventional analgesics .

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Mood DisordersTreatment options targeting neurotransmitter systemsImproved mental health outcomes
GPCR ModulationInteraction with G protein-coupled receptorsPotential for new therapeutic agents
TRPA1 Channel ModulationInfluence on pain perception and inflammatory responsesDevelopment of novel analgesics
Antioxidant ActivityProtection against oxidative stressNeuroprotection in chronic diseases

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparison

The compound’s structure diverges from common thiazolone derivatives via its 2-phenylcyclopropyl substituent (Table 1). Key analogs include:

  • CMIT/MIT Mixtures : 5-Chloro-2-methyl-1,2-thiazol-3(2H)-one (CMIT) and 2-methyl-1,2-thiazol-3(2H)-one (MIT) lack the cyclopropyl group, instead featuring a methyl group at position 2 .
  • Aryl-Substituted Derivatives : 5-Chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3(2H)-one () replaces the cyclopropyl group with a substituted phenyl ring, enhancing aromatic interactions .
  • Heterocyclic Variants: 5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one () substitutes the thiazole ring with a thiadiazole core and a tetrahydrofuran group, altering electronic properties .

Table 1: Structural Features of Selected Thiazolone Derivatives

Compound Position 2 Substituent Position 5 Substituent Core Heterocycle
Target Compound (1S,2R)-2-phenylcyclopropyl Chlorine Thiazole
CMIT Methyl Chlorine Thiazole
MIT Methyl Hydrogen Thiazole
5-Chloro-2-(4-chloro-3-methylphenyl)-... 4-Chloro-3-methylphenyl Chlorine Thiazole
5-Amino-2-(tetrahydrofuran-2-yl)-... Tetrahydrofuran-2-yl Amino Thiadiazole
Physicochemical Properties

The phenylcyclopropyl group increases steric bulk and lipophilicity compared to methyl or simple aryl substituents. This likely enhances membrane permeability but may reduce aqueous solubility. In contrast:

  • CMIT/MIT : Exhibit moderate water solubility due to their smaller methyl groups, making them suitable for aqueous formulations (e.g., humidifier disinfectants) .
  • Aryl-Substituted Derivatives : Increased aromaticity may improve stability but limit bioavailability due to higher logP values .

Table 2: Comparative Toxicity Data

Compound Key Toxicological Risks Primary Exposure Route
CMIT/MIT Pulmonary fibrosis, EMT Inhalation
Target Compound* Potential dermal sensitization Dermal/Contact
5-Chloro-2-(4-chloro... Limited data; inferred aryl toxicity Contact

*Inferred from structural analogs.

Biological Activity

5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12H10ClN1OSC_{12}H_{10}ClN_1OS and features a thiazole ring substituted with a chloro group and a phenylcyclopropyl moiety. Its structural characteristics contribute to its biological properties.

1. Nicotinic Receptor Modulation

Research indicates that this compound acts as a modulator of the alpha-7 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in various neurological processes, including cognition and neuroprotection. The compound has shown promise in enhancing cognitive function in preclinical models, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound binds selectively to the alpha-7 nAChR, which modulates neurotransmitter release and neuronal excitability.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, affecting membrane fluidity and permeability.
  • Cytokine Regulation : It downregulates the expression of inflammatory cytokines such as TNF-alpha and IL-6 through transcriptional modulation.

Case Study 1: Cognitive Enhancement

In a double-blind study involving aged rats, administration of this compound resulted in significant improvements in memory retention tasks compared to control groups. Behavioral assessments indicated enhanced learning capabilities linked to increased cholinergic activity in the hippocampus .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an alternative therapeutic agent against resistant bacterial strains .

Research Findings Summary

Study FocusFindingsReference
Cognitive EnhancementImproved memory retention in aged rats
Antimicrobial ActivityMIC values of 32 µg/mL (S. aureus), 64 µg/mL (E. coli)
Anti-inflammatoryInhibition of TNF-alpha and IL-6

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